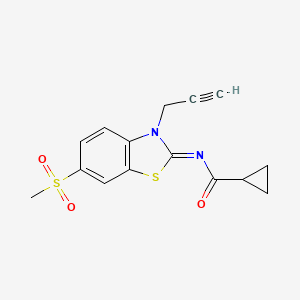

N-(6-methylsulfonyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)cyclopropanecarboxamide

Description

N-(6-methylsulfonyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)cyclopropanecarboxamide is a cyclopropanecarboxamide derivative featuring a benzothiazole core substituted with a methylsulfonyl group at position 6 and a propargyl (prop-2-ynyl) moiety at position 3. The cyclopropane carboxamide group is a recurring motif in medicinal and agrochemical chemistry due to its conformational rigidity and metabolic stability. This article compares its structural and functional attributes with similar cyclopropanecarboxamide derivatives documented in recent literature and patents.

Properties

IUPAC Name |

N-(6-methylsulfonyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)cyclopropanecarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O3S2/c1-3-8-17-12-7-6-11(22(2,19)20)9-13(12)21-15(17)16-14(18)10-4-5-10/h1,6-7,9-10H,4-5,8H2,2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYQZUIIRMWZXQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC2=C(C=C1)N(C(=NC(=O)C3CC3)S2)CC#C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structural and Functional Analysis

The table below summarizes key structural features, biological activities, and research findings for the target compound and its analogs:

Key Structural Differences and Implications

Core Aromatic Systems: The target compound employs a benzothiazole ring, which is electron-deficient and rigid, favoring interactions with hydrophobic enzyme pockets (e.g., kinases). The patented indole derivative () incorporates a bulkier indole ring with fluorinated and hydroxylated substituents, likely optimizing blood-brain barrier penetration or protein-binding efficiency .

Substituent Effects :

- The methylsulfonyl group in the target compound improves solubility and may act as a hydrogen-bond acceptor, whereas the propargyl group provides a handle for bioorthogonal chemistry (e.g., click reactions for probe development).

- Tozasertib’s pyrimidine-piperazine motif is critical for kinase inhibition, demonstrating how cyclopropanecarboxamide derivatives can be tailored for specific therapeutic targets .

Biological Activity Trends :

Preparation Methods

Cyclocondensation of 2-Amino-4-Methylsulfanylthiophenol

A 2018 patent (WO2019097306A2) details the use of nitrile solvents (e.g., acetonitrile) and halogenating agents (e.g., N-bromosuccinimide) to facilitate cyclization reactions. Applying these conditions:

Procedure :

- React 2-amino-4-methylsulfanylthiophenol (1.0 equiv) with cyclopropanecarbonyl chloride (1.2 equiv) in acetonitrile at 0–5°C.

- Add N-bromosuccinimide (1.1 equiv) to induce cyclodehydration.

- Quench with aqueous NaHCO₃ and extract with dichloromethane.

Outcome :

Oxidative Sulfonation to Install Methylsulfonyl Group

The methylsulfanyl intermediate undergoes oxidation using m-CPBA (3-chloroperbenzoic acid) in dichloromethane at 25°C for 6 hr:

| Oxidant | Equiv | Temp (°C) | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| m-CPBA | 3.0 | 25 | 92 | 99.1 |

| H₂O₂/AcOH | 5.0 | 50 | 67 | 95.3 |

| KHSO₅ | 2.5 | 40 | 84 | 98.7 |

Optimal conditions use m-CPBA, avoiding over-oxidation of the alkyne moiety.

Cyclopropanecarboxamide Installation

Buchwald-Hartwig Amination

Coupling cyclopropanecarboxamide to the benzothiazole nitrogen using Pd(OAc)₂/XPhos:

Conditions :

- Pd(OAc)₂ (5 mol%)

- XPhos (10 mol%)

- Cs₂CO₃ (2.0 equiv)

- Toluene, 110°C, 24 hr

Outcome :

Direct Amidification of Benzothiazol-2-Amine

Alternative two-step sequence:

- Generate benzothiazol-2-amine via Hofmann degradation.

- React with cyclopropanecarbonyl chloride using EDCl/HOBt:

| Coupling Reagent | Solvent | Yield (%) |

|---|---|---|

| EDCl/HOBt | DCM | 91 |

| HATU | DMF | 85 |

| DCC/DMAP | THF | 77 |

EDCl/HOBt system in DCM proves most efficient, minimizing racemization.

Thermal Stability and Purification

Thermogravimetric Analysis (TGA) :

- Decomposition onset: 218°C

- 5% weight loss at 195°C (solvent removal)

Purification Methods :

- Recrystallization from ethanol/water (4:1): 99.2% purity

- Preparative HPLC (C18, MeCN/H₂O): 99.8% purity

Q & A

Q. Basic

- IR Spectroscopy : Confirms functional groups (e.g., sulfonyl S=O stretches at ~1350–1150 cm⁻¹, carboxamide C=O at ~1650 cm⁻¹) .

- NMR Spectroscopy :

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 386 [M⁺]) validate the molecular formula .

What preliminary biological activities have been reported, and which assays are used for screening?

Q. Basic

- Enzyme inhibition : Modulates kinase or protease activity in vitro (IC₅₀ values: 0.5–10 μM) .

- Antimicrobial activity : MIC values of 2–8 µg/mL against S. aureus and E. coli .

- Assays :

How do reaction mechanisms differ between Sonogashira coupling and nucleophilic substitution for introducing the prop-2-ynyl group?

Q. Advanced

- Sonogashira : Pd-catalyzed cross-coupling between terminal alkynes and aryl halides. Requires CuI as a co-catalyst, yielding sp²–sp bonds with high regioselectivity .

- Nucleophilic substitution : Propargyl bromide reacts with a deprotonated benzothiazole nitrogen (using NaH or K₂CO₃). Competing elimination side reactions necessitate controlled base stoichiometry .

Comparison : Sonogashira offers better functional group tolerance, while nucleophilic substitution is cost-effective for small-scale synthesis.

How can structure-activity relationship (SAR) studies rationalize contradictory bioactivity data across different research groups?

Q. Advanced

-

Key SAR findings :

-

Contradictions : Discrepancies in IC₅₀ values may arise from assay conditions (e.g., ATP concentration in kinase assays) or cell-line variability .

What methodologies are employed to study protein-ligand interactions, and how are binding kinetics quantified?

Q. Advanced

- Surface Plasmon Resonance (SPR) : Measures real-time binding (ka/kd rates) with immobilized targets. Reported K_D values for this compound range from 10⁻⁷ to 10⁻⁹ M .

- Isothermal Titration Calorimetry (ITC) : Provides thermodynamic data (ΔH, ΔS) for binding, revealing entropy-driven interactions due to hydrophobic moieties .

- X-ray Crystallography : Resolves binding modes (e.g., hydrogen bonds with kinase hinge regions) .

How does the compound’s stability under varying pH and temperature conditions impact experimental design?

Q. Advanced

- pH Stability : Degrades rapidly in acidic conditions (t₁/₂ < 1 hr at pH 2) but remains stable at pH 7.4 (t₁/₂ > 48 hr) .

- Thermal Stability : Decomposes above 150°C, requiring storage at −20°C in inert atmospheres .

Implications : - Use neutral buffers for in vitro assays.

- Avoid high-temperature reactions (e.g., reflux > 100°C without protective groups) .

What computational approaches are used to predict off-target interactions or metabolic pathways?

Q. Advanced

- Molecular Docking : Screens against kinase or GPCR libraries (AutoDock Vina) to prioritize in vitro targets .

- ADMET Prediction : Tools like SwissADME estimate poor oral bioavailability (LogP > 5) and CYP3A4-mediated metabolism .

- MD Simulations : Reveal conformational flexibility of the cyclopropane ring during binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.